![molecular formula C21H23FN2O3S B5664431 1-(cyclopropylsulfonyl)-N-(4'-fluorobiphenyl-3-yl)piperidine-3-carboxamide](/img/structure/B5664431.png)
1-(cyclopropylsulfonyl)-N-(4'-fluorobiphenyl-3-yl)piperidine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(cyclopropylsulfonyl)-N-(4'-fluorobiphenyl-3-yl)piperidine-3-carboxamide often involves multi-step reactions including nucleophilic substitution and ester hydrolysis. For instance, Zhou et al. (2021) describe a high-yield synthesis method for a related compound involving commercially available precursors and multiple reaction steps, achieving a total yield of 48.8% (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds in this class can be complex, often characterized using techniques like NMR and mass spectrometry. For example, the structure of a related compound synthesized by Zhou et al. was confirmed using 1H NMR and MS spectrum (Zhou et al., 2021).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including nucleophilic displacement and cycloaddition. Liu et al. (2013) demonstrated an asymmetric [4 + 2] cycloaddition reaction involving cyclic N-sulfonylimines, showcasing the reactivity of similar structures (Liu et al., 2013).
Physical Properties Analysis
The physical properties of such compounds depend on their molecular structure and can be characterized using X-ray diffraction and spectral analysis. Sanjeevarayappa et al. (2015) provided a detailed analysis of a similar compound using single crystal XRD data (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the specific functional groups and molecular framework. Eskola et al. (2002) discussed the synthesis of a radiolabeled compound for imaging, highlighting the stability and reactivity of the fluorophenyl group in a related structure (Eskola et al., 2002).
properties
IUPAC Name |
1-cyclopropylsulfonyl-N-[3-(4-fluorophenyl)phenyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3S/c22-18-8-6-15(7-9-18)16-3-1-5-19(13-16)23-21(25)17-4-2-12-24(14-17)28(26,27)20-10-11-20/h1,3,5-9,13,17,20H,2,4,10-12,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZFLEKRCNEFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2CC2)C(=O)NC3=CC=CC(=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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